

Technical Guide: Spectroscopic Analysis of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

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Compound of Interest

Compound Name: 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile**, a valuable building block in medicinal chemistry and pharmaceutical development. This document includes tabulated spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile** (CAS No: 474708-98-0; Molecular Formula: C₈H₄BrN₃; Molecular Weight: 222.04 g/mol).

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.32	d	1.8	H-5
8.01	s	-	H-2
7.55	d	9.8	H-8
7.47	dd	9.8, 1.8	H-7

Solvent: CDCl_3 , Frequency: 400 MHz

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
115-117	$\text{C}\equiv\text{N}$
Remaining aromatic carbons	Not experimentally determined

Note: Experimental ^{13}C NMR data is not readily available in the cited literature. The chemical shift for the nitrile carbon is a predicted value based on typical ranges for this functional group.

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Functional Group Assignment
~2200	$\text{C}\equiv\text{N}$ (Nitrile) stretch

Note: A strong absorption band in this region is characteristic of the nitrile functional group[1].

Table 4: Mass Spectrometry Data

m/z	Ion Type
221/223	$[\text{M}]^+$
222/224	$[\text{M}+\text{H}]^+$

Note: Due to the presence of bromine, the molecular ion peak appears as a characteristic 1:1 doublet. High-resolution mass spectrometry (HRMS) is typically used to confirm the elemental composition[1].

Experimental Protocols

Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

A reported synthesis involves a two-step, one-pot reaction.[2]

Step 1: Formation of the N-((dimethylamino)methylene) intermediate A solution of 2-amino-5-bromopyridine (1 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2 mmol) in 2 mL of DMF is stirred at 65 °C for 3 hours.

Step 2: Cyclization and Cyanation To the reaction mixture from Step 1, sodium bicarbonate (NaHCO_3 , 1.5 mmol), potassium iodide (KI , 0.2 mmol), and bromoacetonitrile (1.3 mmol) are added sequentially. The mixture is then stirred at 85 °C. The reaction progress is monitored by thin-layer chromatography (TLC).

Work-up and Purification Upon completion, the reaction mixture is diluted with 20 mL of water and extracted with chloroform (3 x 20 mL). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate (Na_2SO_4), and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography using a chloroform/hexane (3:1) eluent to yield the pure **6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile** as a white solid with a melting point of 194–196 °C.[2]

Spectroscopic Characterization

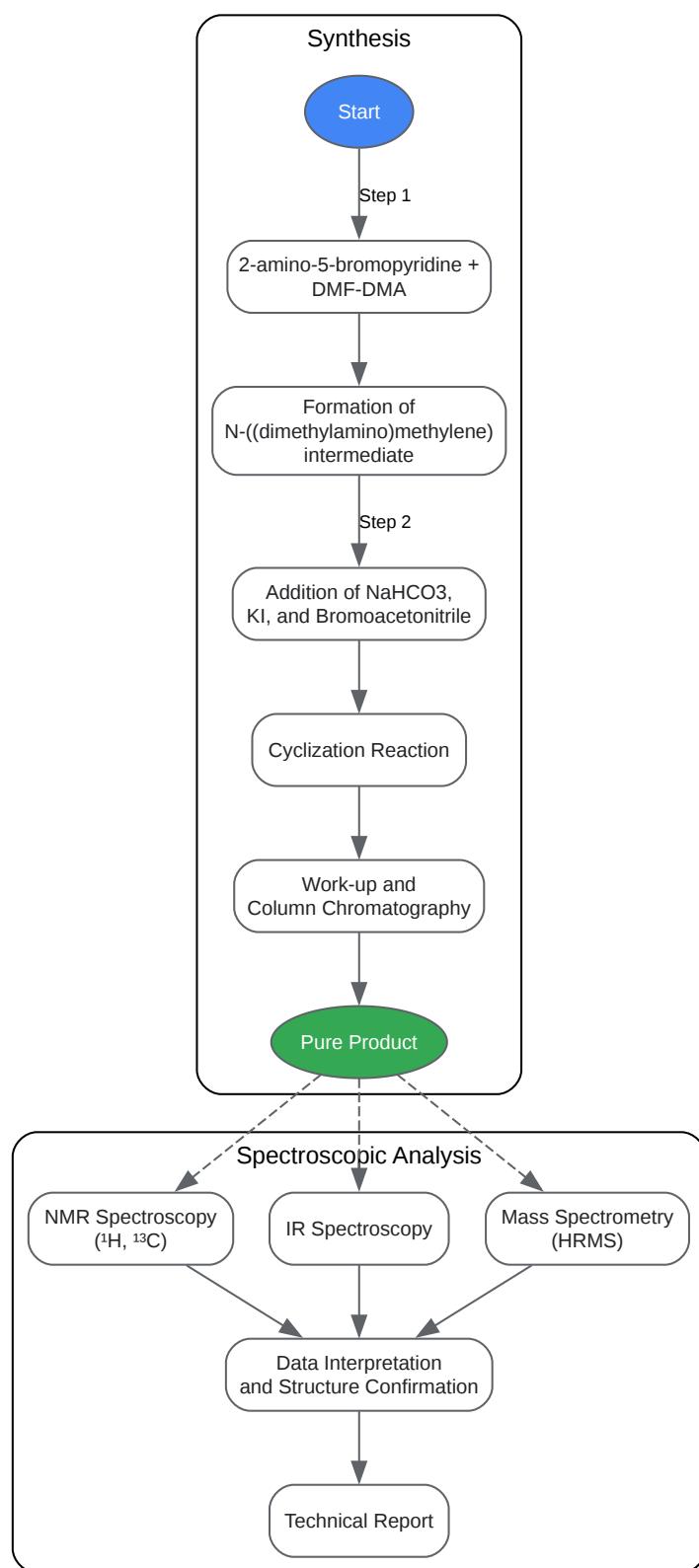
Nuclear Magnetic Resonance (NMR) Spectroscopy ^1H NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. A characteristic strong absorption band for the nitrile group is expected around 2200 cm^{-1} .[1]

Mass Spectrometry (MS) Mass spectra are obtained using an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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References

- 1. 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile | 474708-98-0 | Benchchem [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
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